

# An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-3-carboxylic acid

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## Compound of Interest

Compound Name: 7-(Trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B592030

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of **7-(Trifluoromethyl)quinoline-3-carboxylic acid**. Due to the limited availability of experimental data for this specific compound, this guide incorporates information on closely related analogs to provide a broader context for its potential applications in research and drug development.

## Molecular Structure and Chemical Identity

**7-(Trifluoromethyl)quinoline-3-carboxylic acid** is a heterocyclic compound featuring a quinoline core substituted with a trifluoromethyl group at the 7-position and a carboxylic acid group at the 3-position. The trifluoromethyl group, a common bioisostere for chlorine, can enhance metabolic stability and bioavailability in drug candidates.<sup>[1][2]</sup>

Molecular Formula: C<sub>11</sub>H<sub>6</sub>F<sub>3</sub>NO<sub>2</sub><sup>[3][4][5]</sup>

SMILES: O=C(O)c1cnc2cc(ccc2c1)C(F)(F)F<sup>[4]</sup>

CAS Number: 71082-51-4<sup>[3][4][5][6]</sup>

## Chemical Structure Diagram

Caption: 2D structure of **7-(Trifluoromethyl)quinoline-3-carboxylic acid**.

## Physicochemical Properties

Quantitative experimental data for **7-(Trifluoromethyl)quinoline-3-carboxylic acid** is not readily available in published literature. The following table summarizes predicted data obtained from chemical supplier databases.

Property	Value	Source
Molecular Weight	241.17 g/mol	<a href="#">[3]</a> <a href="#">[5]</a>
Appearance	Light yellow to yellow solid	Predicted
Boiling Point	347.7 ± 37.0 °C	Predicted
Density	1.481 ± 0.06 g/cm <sup>3</sup>	Predicted
pKa	3.58 ± 0.25	Predicted

## Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **7-(Trifluoromethyl)quinoline-3-carboxylic acid** is not explicitly published. However, a multi-step synthesis for the related intermediate, **4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid**, provides a relevant methodological framework. This synthesis involves a Gould-Jacobs reaction to form the quinoline ring system, followed by saponification.

## Example Synthetic Workflow for a Related Quinoline Carboxylic Acid

3-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate

Gould-Jacobs Reaction  
(Heat to 125°C, then 250°C in Dowtherm A)

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Saponification  
(10% aq. NaOH, reflux)

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Quinoline Carboxylic Acid Derivative (Analog)

Inhibition

COX-1 / COX-2

Cell Membrane Phospholipids

PLA2

Arachidonic Acid

COX-1 / COX-2

Prostaglandins

Inflammation

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